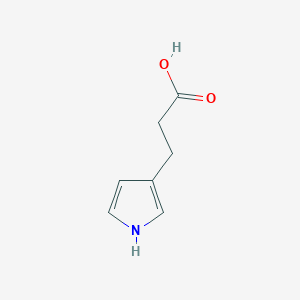

3-(1H-pyrrol-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYXUUHRYSSIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622728 | |

| Record name | 3-(1H-Pyrrol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134448-22-9 | |

| Record name | 3-(1H-Pyrrol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrrol-3-yl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(1H-pyrrol-3-yl)propanoic Acid: Strategies and Methodologies

Abstract

3-(1H-pyrrol-3-yl)propanoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis is not trivial due to the inherent electronic properties of the pyrrole ring, which favor electrophilic substitution at the C2 and C5 positions. This guide provides an in-depth analysis of scientifically robust synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We move beyond a simple recitation of steps to explain the causality behind strategic decisions, such as the implementation of nitrogen-protecting groups and the choice of regioselective reactions. Two primary, multi-step strategies are detailed: (1) a post-cyclization functionalization approach involving the direct manipulation of a pre-formed, N-protected pyrrole ring, and (2) a ring-construction strategy utilizing the Van Leusen [3+2] cycloaddition to build the pyrrole core with the desired substitution pattern already templated. Each strategy is presented with detailed, step-by-step experimental protocols, mechanistic considerations, and visual workflows to ensure clarity and reproducibility.

Introduction: The Synthetic Challenge of C3-Functionalization in Pyrroles

The pyrrole scaffold is a cornerstone in the architecture of numerous natural products and pharmaceuticals, including the "pigments of life" like heme and chlorophyll.[1][2] Its five-membered aromatic ring is electron-rich, making it highly susceptible to electrophilic attack. However, this reactivity is not uniform across the ring. Molecular orbital calculations and extensive empirical data confirm that electrophilic aromatic substitution overwhelmingly favors the C2 (α) position over the C3 (β) position due to superior stabilization of the cationic Wheland intermediate.[3] This inherent regioselectivity presents a significant hurdle for the synthesis of 3-substituted pyrroles like our target compound.

To overcome this challenge and prevent undesirable side reactions such as polymerization, synthetic strategies must employ methods to control the pyrrole's reactivity and direct functionalization to the C3 position. The most common and effective approach is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen.[4] Groups like sulfonyl (e.g., benzenesulfonyl, tosyl) or alkoxycarbonyl (e.g., Boc, Fmoc) serve a dual purpose: they decrease the nucleophilicity of the ring, thereby enhancing its stability, and they can influence the regioselectivity of subsequent functionalization steps.[5][6] This guide will explore synthetic routes that leverage this principle to achieve the targeted synthesis of this compound.

Proposed Synthetic Strategy 1: Post-Cyclization C3-Functionalization

This strategy focuses on building the desired propanoic acid side chain onto a pre-existing pyrrole ring. The core of this approach involves protecting the nitrogen, introducing a functional "handle" at the C3 position, elongating this handle into the desired side chain, and finally, deprotecting the nitrogen.

}

Diagram 1. Workflow for the Post-Cyclization Functionalization Pathway.

Step 1: N-Protection of the Pyrrole Ring

Rationale: Direct functionalization of unprotected pyrrole is problematic. N-protection with an electron-withdrawing phenylsulfonyl group is a robust choice that tempers the ring's reactivity and prevents N-alkylation in subsequent steps.[4]

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of pyrrole (1.0 eq.) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating the formation of the pyrrolide anion.

-

Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (PhSO₂Cl, 1.05 eq.) in THF dropwise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(phenylsulfonyl)-1H-pyrrole.

Step 2: Regioselective C3-Acylation

Rationale: This is the most critical and challenging step. While Friedel-Crafts acylation of N-sulfonylated pyrroles can still favor the C2 position, reaction conditions can be tuned to improve the yield of the C3-isomer.[7] The acetyl group serves as a versatile handle for subsequent carbon-chain elongation.

Experimental Protocol: Synthesis of 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone

-

Dissolve 1-(phenylsulfonyl)-1H-pyrrole (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the solution to -78 °C under an inert atmosphere.

-

Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, 1.2 eq.), dropwise.

-

After stirring for 15 minutes, add acetic anhydride (Ac₂O, 1.2 eq.) dropwise.

-

Maintain the reaction at low temperature and monitor its progress by thin-layer chromatography (TLC). The reaction may require slow warming to -20 °C or 0 °C for completion.

-

Upon completion, quench the reaction by pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

-

Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via column chromatography, carefully separating the C3-acetylated product from the C2-isomer.

Step 3: Side Chain Elongation via Horner-Wadsworth-Emmons Reaction

Rationale: The Horner-Wadsworth-Emmons (HWE) olefination is a reliable method for converting ketones into α,β-unsaturated esters. It offers high E-selectivity and uses a stabilized phosphonate ylide that is readily prepared and handled.[8]

Experimental Protocol: Synthesis of Ethyl (E)-3-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)acrylate

-

To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq.) dropwise. Stir for 30 minutes at 0 °C to generate the ylide.

-

Add a solution of 1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone (1.0 eq.) in THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting ketone.

-

Quench the reaction with saturated ammonium chloride (NH₄Cl) solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting unsaturated ester by column chromatography.

Step 4: Reduction and Hydrolysis

Rationale: A two-step sequence is required to finalize the side chain. First, catalytic hydrogenation reduces the carbon-carbon double bond without affecting the pyrrole ring. Second, saponification (base-mediated hydrolysis) converts the ethyl ester to the desired carboxylic acid.

Experimental Protocol: Synthesis of 3-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)propanoic Acid

-

Reduction: Dissolve the acrylate from the previous step (1.0 eq.) in ethanol or ethyl acetate. Add palladium on carbon (10% Pd/C, ~5 mol%).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Stir vigorously until the reaction is complete (monitored by TLC or ¹H NMR).

-

Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude ethyl propanoate.

-

Hydrolysis: Dissolve the crude propanoate in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 eq.).

-

Stir at room temperature for 2-4 hours.

-

Acidify the mixture to pH ~2-3 with cold 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the N-protected acid.

Step 5: N-Deprotection

Rationale: The final step is the removal of the robust phenylsulfonyl group. This can be accomplished under reductive conditions or with specific nucleophilic reagents.

Experimental Protocol: Synthesis of this compound

-

Dissolve the N-protected acid (1.0 eq.) in anhydrous methanol (MeOH).

-

Add magnesium (Mg) turnings (excess, ~6-10 eq.) in portions. The reaction is exothermic.

-

Stir the suspension at room temperature or with gentle reflux until the starting material is consumed.

-

Cool the mixture, quench with 1 M HCl, and extract with ethyl acetate.

-

Wash, dry, and concentrate the organic extracts. Purify the final product by recrystallization or chromatography to obtain this compound.

Proposed Synthetic Strategy 2: Ring Construction via Van Leusen Cycloaddition

This alternative strategy constructs the pyrrole ring itself using starting materials that will directly lead to the desired 3-substituted pattern. The Van Leusen pyrrole synthesis is an excellent tool for this purpose, reacting tosylmethyl isocyanide (TosMIC) with a Michael acceptor in a [3+2] cycloaddition.[8][9]

}

Diagram 2. Workflow for the Van Leusen Cycloaddition Pathway.

Step 1: Van Leusen Synthesis of 1H-Pyrrole-3-carboxaldehyde

Rationale: The key to this pathway is the synthesis of a 3-substituted pyrrole intermediate that can be readily converted to the propanoic acid side chain. 1H-Pyrrole-3-carboxaldehyde is an ideal intermediate. It can be synthesized by reacting TosMIC with an acrolein equivalent, such as acrolein diethyl acetal, which serves as the required Michael acceptor.

Experimental Protocol: Synthesis of 1H-Pyrrole-3-carboxaldehyde

-

In a flask under an inert atmosphere, add a solution of tosylmethyl isocyanide (TosMIC, 1.0 eq.) and acrolein diethyl acetal (1.1 eq.) to a mixture of anhydrous diethyl ether and dimethyl sulfoxide (DMSO).

-

Cool the solution to 0 °C and add NaH (2.2 eq.) portion-wise.

-

Stir the reaction at room temperature for 2-3 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine and dry over Na₂SO₄.

-

Concentrate the solvent and treat the crude intermediate with aqueous acid (e.g., 2 M HCl) to hydrolyze the acetal and facilitate aromatization to the pyrrole aldehyde.

-

Neutralize the solution, extract the product with ethyl acetate, dry, and purify by column chromatography to yield 1H-pyrrole-3-carboxaldehyde.

Step 2: Side Chain Elongation and Finalization

Rationale: The subsequent steps mirror the latter half of Strategy 1. The aldehyde is converted to an α,β-unsaturated ester via an HWE reaction, which is then reduced and hydrolyzed to afford the final product. As the pyrrole nitrogen is unprotected, care must be taken with base selection in the HWE step to avoid deprotonation of the pyrrole N-H. A milder base like sodium ethoxide or DBU may be preferable to NaH.

Experimental Protocol: Conversion to this compound

-

HWE Reaction: Following the protocol in Section 2.3, react 1H-pyrrole-3-carboxaldehyde with the ylide generated from triethyl phosphonoacetate to synthesize ethyl (E)-3-(1H-pyrrol-3-yl)acrylate.

-

Reduction: Perform catalytic hydrogenation on the acrylate as described in Section 2.4 to obtain ethyl 3-(1H-pyrrol-3-yl)propanoate.

-

Hydrolysis: Saponify the resulting ester using LiOH as detailed in Section 2.4 to yield the final target molecule, this compound.

Data Summary and Pathway Comparison

| Step | Pathway 1: Post-Cyclization Functionalization | Pathway 2: Ring Construction (Van Leusen) | Key Considerations & Challenges |

| 1 | N-Protection of pyrrole with PhSO₂Cl. | Van Leusen cycloaddition of TosMIC and acrolein acetal. | Pathway 1: Requires handling of NaH and PhSO₂Cl. Pathway 2: TosMIC can be malodorous; reaction requires anhydrous conditions. |

| 2 | Friedel-Crafts C3-acylation. | HWE olefination of pyrrole-3-carboxaldehyde. | Pathway 1: This is the key challenge; regioselectivity (C3 vs. C2) must be optimized and isomers separated. Pathway 2: HWE is generally high-yielding and selective. |

| 3 | HWE olefination of the C3-acetyl group. | Catalytic hydrogenation of the acrylate double bond. | Both steps utilize standard, reliable organic reactions. |

| 4 | Catalytic hydrogenation and ester hydrolysis. | Ester hydrolysis (saponification). | The unprotected pyrrole in Pathway 2 is more sensitive to strongly acidic/basic conditions. |

| 5 | N-Deprotection of the phenylsulfonyl group. | - | Pathway 1: Deprotection adds a step and requires specific, sometimes harsh, reagents. |

| Overall | 5 Steps. Linear sequence. | 3-4 Steps. More convergent. | Pathway 1 offers more control via the protecting group but is longer and hinges on a difficult C3-acylation step. Pathway 2 is more elegant and shorter but starts with more specialized reagents. |

Conclusion

The synthesis of this compound is a challenging but achievable goal that requires a strategic approach to manage the inherent reactivity and regioselectivity of the pyrrole ring. This guide has detailed two viable, multi-step pathways, each with distinct advantages and challenges.

-

Strategy 1 (Post-Cyclization Functionalization) is a classic approach that relies on protecting group chemistry to control reactivity. Its success is critically dependent on achieving acceptable yields and regioselectivity in the C3-acylation step.

-

Strategy 2 (Van Leusen Ring Construction) is a more modern and convergent approach that builds the desired substitution pattern directly into the heterocyclic core. This pathway is likely more efficient if the starting materials are readily accessible.

Both proposed routes are grounded in established, reliable chemical transformations and provide a solid foundation for researchers and drug development professionals. The choice between them will depend on starting material availability, scalability requirements, and the chemist's familiarity with the key reactions. Ultimately, both pathways underscore the principle that a thorough understanding of heterocyclic chemistry is paramount to the successful synthesis of complex, non-trivial molecular targets.

References

-

ResearchGate. (2006). Pyrrole Protection. Available at: [Link]

-

Zhu, L., & Li, G. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(17), 5207. Available at: [Link]

-

Lewis, S. E., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(21), 10938-10945. Available at: [Link]

-

MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Available at: [Link]

-

Wang, M., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2639. Available at: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

-

ACS Publications. (2011). Three-Component Synthesis of Polysubstituted Pyrroles from α-Diazoketones, Nitroalkenes, and Amines. Organic Letters, 13(18), 4834–4836. Available at: [Link]

-

RSC Publishing. (2022). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Organic & Biomolecular Chemistry, 20, 5323-5353. Available at: [Link]

-

ResearchGate. Synthesis of 3-pyrrole substituted β-lactams. Available at: [Link]

-

RSC Publishing. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11, 13784-13813. Available at: [Link]

-

ResearchGate. (2006). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Available at: [Link]

-

ResearchGate. (2022). Early examples of pyrrole functionalization by carbene incorporation.... Available at: [Link]

-

Canadian Science Publishing. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(6), 1238-1246. Available at: [Link]

-

JUIT. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]

-

ACS Publications. (2023). Synthesis of N‐alkoxycarbonyl Pyrroles from O‐Substituted Carbamates. The Journal of Organic Chemistry, 88(19), 13584–13589. Available at: [Link]

-

Wikipedia. Pyrrole. Available at: [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 8. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Strategic Overview: The Role of 3-(1H-pyrrol-3-yl)propanoic Acid in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrrol-3-yl)propanoic Acid

This document serves as a comprehensive technical guide on the core physicochemical properties of this compound. The narrative is structured to provide not only essential data but also field-proven insights into the causality behind experimental choices and the implications of these properties for research, particularly in the realm of drug development.

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] this compound is a valuable bifunctional building block, presenting the aromatic pyrrole ring and a flexible carboxylic acid sidechain. This unique combination allows for diverse synthetic manipulations, making it a key intermediate in the construction of more complex molecules with potential biological activity. A granular understanding of its physicochemical properties is not merely academic; it is a prerequisite for predictable reaction design, effective purification, rational drug formulation, and insightful interpretation of biological data.

Core Molecular Attributes and Physicochemical Profile

The fundamental characteristics of a molecule dictate its macroscopic behavior and its interactions within a chemical or biological system. The properties of this compound are summarized below.

Sources

An In-depth Technical Guide to 3-(1H-pyrrol-3-yl)propanoic Acid: Navigating Isomeric Complexity and Synthetic Strategies

This guide provides a comprehensive technical overview of 3-(1H-pyrrol-3-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the common ambiguity with its isomers, this document also clarifies the distinct identifiers of the related 1-yl and 2-yl substituted propanoic acids, offering a clear framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically significant molecules, including heme, chlorophyll, and various alkaloids.[1] Its unique electronic properties and ability to participate in diverse chemical reactions make it a privileged scaffold in drug discovery.[1][2] Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][3] Propanoic acid-substituted pyrroles, in particular, are of interest as they combine the features of a key biological heterocycle with a carboxylic acid functional group, which can serve as a handle for further chemical modifications or as a pharmacophore itself.

This guide focuses specifically on this compound, addressing its chemical identity, physicochemical properties, synthetic approaches, and potential applications.

Isomeric Landscape: Identifiers and Physicochemical Properties

A critical aspect of working with pyrrole propanoic acids is the clear identification of the correct isomer, as the position of the propanoic acid substituent on the pyrrole ring significantly influences the molecule's properties and reactivity. Three structural isomers exist, and their key identifiers are summarized below.

| Isomer | This compound | 3-(1H-pyrrol-1-yl)propanoic acid | 3-(1H-pyrrol-2-yl)propanoic acid |

| CAS Number | 134448-22-9[4][5][6][7] | 89059-06-3[8] | 408309-29-5 |

| Molecular Formula | C₇H₉NO₂[4] | C₇H₉NO₂[8] | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol [4] | 139.15 g/mol | 139.15 g/mol |

| Synonyms | 3-(Pyrrol-3-yl)-propionic acid[4] | 1H-Pyrrole-1-propanoic acid, N-(2-Carboxyethyl)pyrrole | 1H-Pyrrole-2-propanoic acid |

While detailed experimental data for this compound is not extensively available in the literature, some properties can be inferred from supplier information and comparison with its isomers.

| Property | This compound | 3-(1H-pyrrol-1-yl)propanoic acid | 3-(1H-pyrrol-2-yl)propanoic acid |

| Boiling Point | 145 °C (Predicted)[5][6] | Not available | Not available |

| Melting Point | Not available | 59-64 °C | Not available |

| Form | Solid (Predicted) | Solid | Not available |

| InChIKey | Not available | RZJWSGHNRLPGHP-UHFFFAOYSA-N[8] | XDNDSAQVXNZKGP-UHFFFAOYSA-N |

Synthesis of this compound: A Representative Approach

Direct and validated synthetic protocols for this compound are not widely reported. However, a plausible and illustrative synthetic strategy can be designed based on established methods for the synthesis of 3-substituted pyrroles, such as the Paal-Knorr synthesis or modifications thereof.[9][10][11][12] The following section outlines a conceptual experimental protocol for its preparation.

Conceptual Synthetic Workflow

The proposed synthesis involves the creation of a suitable 1,4-dicarbonyl precursor that, upon reaction with an ammonia source, will yield the desired 3-substituted pyrrole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. 134448-22-9 3-(PYRROL-3-YL)-PROPIONIC ACID [chemsigma.com]

- 6. 134448-22-9 3-(PYRROL-3-YL)-PROPIONIC ACID [chemsigma.com]

- 7. 134448-22-9|3-(Pyrrol-3-yl)propionic acid|BLD Pharm [bldpharm.com]

- 8. 3-(1H-Pyrrol-1-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Biological Activity of the 3-(1H-pyrrol-3-yl)propanoic Acid Scaffold

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. When coupled with a propanoic acid moiety, the resulting 3-(1H-pyrrol-3-yl)propanoic acid core structure presents a versatile template for the design of novel therapeutic agents. While the biological activity of the parent molecule, this compound, is not extensively documented in publicly available literature, a significant body of research highlights the diverse and potent biological activities of its derivatives. This technical guide will provide an in-depth exploration of the biological activities associated with the this compound scaffold, drawing upon evidence from studies on its various analogs and derivatives. We will delve into the anti-inflammatory, antimicrobial, and anticancer potential of this structural class, providing detailed experimental protocols and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

I. Anti-inflammatory Activity of Pyrrole-Propanoic Acid Derivatives

Derivatives of the this compound scaffold have emerged as promising candidates for the development of novel anti-inflammatory agents. The structural resemblance of some of these derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) has prompted extensive investigation into their mechanisms of action, primarily focusing on the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

The primary mechanism behind the anti-inflammatory effects of many arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[2] The development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Pyrrole-containing compounds, including derivatives of this compound, have been designed and synthesized as potential COX inhibitors.[2][3] The pyrrole ring can serve as a central scaffold to which various substituents can be attached to optimize binding to the active site of COX enzymes.

Signaling Pathway: Cyclooxygenase (COX) Pathway

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of pyrrole-propanoic acid derivatives.

Experimental Evaluation of Anti-inflammatory Activity

A standard and widely used preclinical model to evaluate the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats.[4]

Protocol:

-

Animal Preparation: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.

-

Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at various doses. A positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac, and a control group receives only the vehicle.[5]

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5]

-

Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.[5]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Summary: Anti-inflammatory Activity of Pyrrole Derivatives

| Compound | Dose (mg/kg) | Route | % Inhibition of Paw Edema (at 3h) | Reference |

| Indomethacin | 10 | p.o. | 57.66% | [5] |

| Derivative 1 | 200 | i.p. | 96.31% | [5] |

| Derivative 2 | 200 | i.p. | 72.08% | [5] |

| Derivative 3 | 200 | i.p. | 99.69% | [5] |

The direct inhibitory effect of the compounds on COX enzymes is determined using in vitro assays.

Protocol:

-

Enzyme and Reagents: Ovine COX-1 and human recombinant COX-2 enzymes are used. The assay kit typically includes an assay buffer, heme, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[6]

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

-

Add the test compounds at various concentrations. Include a vehicle control and a positive control (a known COX inhibitor).

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

The peroxidase activity of COX is measured by monitoring the color change of the substrate at a specific wavelength (e.g., 590 nm) using a microplate reader.[6]

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined.

Data Summary: In Vitro COX Inhibition by Pyrrole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | >10 | 1.5 | >6.7 | [7] |

| Derivative 4g | 0.8 | 0.05 | 16 | [2] |

| Derivative 4h | 0.7 | 0.04 | 17.5 | [2] |

| Derivative 4k | 0.9 | 0.06 | 15 | [2] |

II. Antimicrobial Activity of Pyrrole-Propanoic Acid Derivatives

The pyrrole scaffold is a constituent of several natural and synthetic compounds with significant antimicrobial properties.[8] Derivatives of this compound have been investigated for their potential as novel antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance.[9]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrrole derivatives are not fully elucidated and can vary depending on the specific substitutions on the pyrrole ring and the propanoic acid chain. However, some proposed mechanisms include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of certain pyrrole derivatives may allow them to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Essential Enzymes: These compounds may act as inhibitors of crucial bacterial or fungal enzymes involved in metabolic pathways or cell wall synthesis.

-

Interaction with DNA: Some heterocyclic compounds have been shown to interact with microbial DNA, interfering with replication and transcription.[9]

Experimental Evaluation of Antimicrobial Activity

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Data Summary: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin | E. coli | < 0.25 | [10] |

| Ciprofloxacin | S. aureus | < 0.5 | [10] |

| Derivative 3d | E. coli | 12.5 | [10] |

| Derivative 3e | S. aureus | 6.25 | [10] |

| Clotrimazole | C. albicans | 1 | [10] |

| Derivative 3c | C. albicans | 3.12 | [10] |

III. Anticancer Activity of Pyrrole-Propanoic Acid Derivatives

The pyrrole scaffold is present in several anticancer agents, and derivatives of this compound have been explored for their potential as novel cytotoxic agents against various cancer cell lines.[11]

Mechanism of Action

The anticancer mechanisms of pyrrole derivatives can be diverse and target various cellular processes, including:

-

Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cell proliferation.

-

Inhibition of Kinases: Pyrrole derivatives can be designed to inhibit specific protein kinases that are overactive in cancer cells and drive tumor growth.

-

Tubulin Polymerization Inhibition: Some compounds can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.

Experimental Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for assessing the in vitro cytotoxicity of compounds using the MTT assay.

Data Summary: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Doxorubicin | MCF-7 (Breast) | 0.8 | - |

| Compound 12l | U251 (Glioblastoma) | 2.29 | [13] |

| Compound 12l | A549 (Lung) | 3.49 | [13] |

| Compound 3e | SNB-75 (CNS) | 2.60 | [6] |

| Compound 3l | OVCAR-4 (Ovarian) | 0.422 | [6] |

Conclusion

The this compound scaffold represents a promising starting point for the development of a wide range of biologically active compounds. While the parent molecule itself requires further investigation, the extensive research on its derivatives clearly demonstrates significant potential in the fields of anti-inflammatory, antimicrobial, and anticancer therapies. The versatility of the pyrrole ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity. The detailed experimental protocols and data summaries provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this valuable chemical scaffold further. Future research should focus on elucidating the structure-activity relationships of these derivatives in more detail and exploring their in vivo efficacy and safety profiles.

References

- Mohamed, M. S., Kamel, R., & Fatahala, S. S. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre, 9(12), 51-58.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 18(10), 2585-2596.

- Lee, J. H., Kim, J. H., Kim, D. H., Lee, J. Y., & Kim, H. P. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(21), 5038.

- El-Gohary, N. S., & Shaaban, M. I. (2015).

- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.

- Rowlett, J., & Marnett, L. J. (2013). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 965, 19-32.

- Roche. (n.d.).

- El-Sayed, W. A. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De... Current Organic Synthesis, 14(1), 123-130.

- El-Gohary, N. S., & Shaaban, M. I. (2015). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.

- Marnett, L. J., & Kalgutkar, A. S. (1999). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- Grybos, R., & Rapacz, A. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Molecules, 26(21), 6649.

- Reddy, T. S., & Kumar, K. A. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(9), 3466-3470.

- Reed, J. C. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50822.

- ATCC. (n.d.).

- Abcam. (n.d.). MTT assay protocol.

- Kumar, A., & Narasimhan, B. (2017). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Korean Chemical Society, 61(4), 217-224.

- Khengar, U. J., Vekariya, R. H., & Gajjar, J. (2018). Synthesis of New 2-Aminopyrrole Derivatives by Reaction of Furan-2,3-diones 3-Acylhydrazones with CH-Nucleophiles.

- Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model.

- Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(19), 6529.

- El-Sayed, M. A. A., & El-Essawy, F. A. (2017). Change in edema thickness using carrageenan-induced rat paw edema mode...

- Kavaliauskas, P., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Kavaliauskas, P., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Al-Suhaimi, E. A., & Al-Salahi, R. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS omega, 8(48), 45863-45877.

- Orlenko, I. V., & Orlenko, A. O. (2020). Synthesis of 3-(1r-5-phenyl-1-h-pyrrol-2-yl)propanoic acids and prediction of their biological activity.

- Shcherbakov, A. M., & Shcherbakova, I. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6461.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

- 8. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

An In-depth Technical Guide to 3-(1H-pyrrol-3-yl)propanoic Acid Derivatives and Analogs

<

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic value.[1][2] Among the vast library of pyrrole-containing compounds, derivatives of 3-(1H-pyrrol-3-yl)propanoic acid represent a class of molecules with considerable potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] This guide provides a comprehensive technical overview of this chemical space, synthesizing information on synthetic strategies, structure-activity relationships (SAR), and key biological applications. It is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

The Core Scaffold: Foundational Chemistry and Synthesis

The this compound structure combines the aromatic, electron-rich pyrrole ring with a flexible three-carbon carboxylic acid side chain. This combination offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The synthesis of the core scaffold and its direct precursors is most prominently achieved through classical heterocyclic chemistry reactions.

One of the most widely applied methods for constructing the pyrrole ring is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6] Modifications of this reaction are frequently used to generate substituted pyrroles.[6] Another key approach is the Hantzsch pyrrole synthesis , which provides a route to pyrrole-3-carboxylic acid derivatives that can be further elaborated.[7] More contemporary methods, such as those employing Tosylmethyl isocyanide (TosMIC) in [3+2] cycloaddition reactions, offer versatile routes to 3-substituted and 3,4-disubstituted pyrroles.[8]

The direct synthesis of 3-substituted pyrroles can be challenging, as electrophilic substitution of the pyrrole ring preferentially occurs at the more reactive α-positions (C2 and C5).[9] Therefore, multi-step synthetic sequences are often required to achieve the desired β-substitution pattern.[9]

Caption: Major synthetic routes to the pyrrole core.

Strategies for Derivatization and Analog Design

The therapeutic potential of the this compound scaffold is unlocked through systematic chemical modification. The design of derivatives and analogs focuses on three primary regions of the molecule: the pyrrole ring, the propanoic acid side chain, and the overall scaffold architecture through bioisosteric replacement.

Modification of the Pyrrole Ring

-

N-Substitution: The pyrrole nitrogen is a common site for modification. Alkylation, arylation, or acylation at this position can significantly impact lipophilicity, metabolic stability, and receptor interactions. Highly regioselective N-substitution can be achieved using alkyl halides or sulfonyl chlorides.[6]

-

C-Substitution: Introducing substituents onto the carbon atoms of the pyrrole ring is critical for exploring SAR. As direct β-substitution is difficult, strategies often involve building the ring from appropriately substituted precursors.[9] Modifications at the C2, C4, and C5 positions can influence electronic properties and provide vectors for interacting with biological targets. For instance, the presence and position of methyl groups on the pyrrole ring have been shown to be critical for the antimalarial activity of certain pyrrolone compounds.[10]

Modification of the Propanoic Acid Side Chain

The carboxylic acid moiety is a key pharmacophore, often involved in hydrogen bonding or salt-bridge interactions with biological targets.

-

Esterification and Amidation: Converting the carboxylic acid to esters or amides is a common strategy to modulate polarity, cell permeability, and pharmacokinetic profiles. Amide derivatives, in particular, are prevalent in medicinal chemistry and can introduce additional hydrogen bond donors and acceptors.[11]

-

Chain Homologation/Truncation: Varying the length of the alkyl chain connecting the pyrrole ring and the carboxylic acid can optimize the spatial relationship between these two key pharmacophoric elements.

-

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to alter pKa, metabolic stability, and target engagement.

Structure-Activity Relationships (SAR)

Systematic modification of the scaffold has led to the elucidation of key SAR principles for various biological targets. For example, in a series of inhibitors of the Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), modifications to nearly every part of a pyrrole-based scaffold were explored. This work revealed that replacing the pyrrole ring with other heterocycles like imidazole, pyrazole, or furan resulted in a significant loss of antimalarial activity, highlighting the importance of the pyrrole core itself.[10] Similarly, for certain pyrrole-based anticancer agents, the nature and position of aryl substituents on the pyrrole ring dramatically influence cytotoxicity against different cancer cell lines.[3]

Caption: Key modification points influencing SAR.

Pharmacological Applications and Biological Targets

The versatility of the pyrrole scaffold has led to the discovery of derivatives with a broad range of pharmacological activities.[12] These compounds have been investigated as potential treatments for numerous diseases.

| Therapeutic Area | Biological Target(s) | Example Application / Activity |

| Oncology | Kinase Inhibitors (e.g., FGFR4, Tie2/Tek, TrkA, VEGFR-2), Histone Deacetylase (HDAC), Microtubule Polymerization | Antiproliferative activity against various cancer cell lines.[1][3][13] |

| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX) | Inhibition of prostaglandin biosynthesis, similar to NSAIDs like tolmetin.[4][11][14] |

| Antimicrobial | Various bacterial and fungal targets | Activity against multidrug-resistant pathogens, including Staphylococcus aureus.[2][15] |

| Antiviral | Viral enzymes and replication machinery | Broad-spectrum antiviral potential.[1][16] |

| Antimalarial | P. falciparum cGMP-dependent protein kinase (PfPKG) | Potent activity against drug-resistant malaria strains.[10] |

| Neurological | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE) | Potential for treating neurodegenerative diseases like Alzheimer's.[17] |

Experimental Protocols: Synthesis and Characterization

This section provides a representative, generalized protocol for the synthesis and characterization of a this compound derivative.

Representative Synthesis: Hantzsch Pyrrole Synthesis followed by Amide Coupling

Objective: To synthesize a representative N-substituted pyrrole-3-carboxamide.

Step 1: Synthesis of Pyrrole-3-carboxylate Ester

-

To a solution of a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and a primary amine (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of acid (e.g., acetic acid).

-

Add an α-haloketone (e.g., chloroacetone, 1.0 eq) dropwise to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the substituted pyrrole-3-carboxylate ester.

Step 2: Hydrolysis of the Ester

-

Dissolve the purified ester (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base (e.g., sodium hydroxide, 3.0 eq).

-

Heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Cool the mixture and acidify with aqueous HCl (e.g., 1M) to pH ~3-4, resulting in the precipitation of the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the pyrrole-3-carboxylic acid.

Step 3: Amide Coupling

-

Suspend the pyrrole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

-

Add a coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture for 15-20 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours. Monitor by TLC.

-

Perform an aqueous workup, extracting the product into an organic solvent. Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the final amide product by column chromatography or recrystallization.

Caption: Workflow for a representative synthesis.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the substitution pattern on the pyrrole ring and the integrity of the side chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch of the pyrrole, the C=O stretch of the carboxylic acid or amide, and the O-H stretch of the acid.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compounds, which is critical for accurate biological evaluation.

Conclusion and Future Outlook

The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. The chemical tractability of the core structure allows for the generation of diverse chemical libraries, which, when coupled with modern high-throughput screening and computational modeling, can accelerate the identification of potent and selective modulators of a wide array of biological targets.[1] Future research will likely focus on developing more efficient and regioselective synthetic methods for accessing complex substitution patterns, exploring novel biological targets, and optimizing the pharmacokinetic and safety profiles of lead compounds derived from this valuable heterocyclic framework.

References

-

Semantic Scholar. (n.d.). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. Retrieved from

-

[12] ResearchGate. (n.d.). Pyrrole‐based novel compounds and SAR activity. Retrieved from

-

[10] ACS Publications. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. Retrieved from

-

[5] ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from

-

[9] ResearchGate. (n.d.). 3- and 3,4-Substituted Pyrroles and Thiophenes and Their Corresponding Polymers - A Review | Request PDF. Retrieved from

-

Semantic Scholar. (n.d.). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Retrieved from

-

[1] PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from

-

[6] Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from

-

[8] National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from

-

[7] ResearchGate. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from

-

[2] PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from

-

[11] International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from

-

[15] MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from

-

[3] ResearchGate. (n.d.). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from

-

[17] MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Retrieved from

-

[16] PubMed. (2020). Bioactive pyrrole-based compounds with target selectivity. Retrieved from

-

[13] MDPI. (n.d.). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Retrieved from

-

[4] PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from

-

[14] ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Spectroscopic Data of 3-(1H-pyrrol-3-yl)propanoic acid: An In-depth Technical Guide

Introduction

3-(1H-pyrrol-3-yl)propanoic acid is a bifunctional organic molecule incorporating a five-membered aromatic pyrrole ring and a propanoic acid side chain. This unique structural arrangement holds significant interest for researchers in medicinal chemistry and materials science, where the pyrrole moiety serves as a versatile scaffold and the carboxylic acid group allows for further functionalization or modulation of physicochemical properties. Accurate and comprehensive characterization of this compound is paramount for its application in drug development and scientific research. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus is not only on the presentation of predicted data but also on the underlying principles and experimental considerations that enable robust structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Obtaining high-resolution NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation:

-

Solvent Selection: The choice of a deuterated solvent is crucial. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's polarity and the presence of exchangeable protons (N-H and COOH). Chloroform-d (CDCl₃) could also be used, but the acidic proton may exchange more rapidly.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

-

Homogeneity: The sample must be fully dissolved. Any solid particulates will disrupt the magnetic field homogeneity, leading to broadened spectral lines. It is best practice to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

Instrumental Parameters:

A standard 400 or 500 MHz NMR spectrometer is well-suited for the analysis of this molecule. Key parameters to optimize include the number of scans, relaxation delay, and spectral width. For the broad N-H signal of the pyrrole, adjustments in temperature may be necessary to achieve better resolution.[4]

Predicted IR Spectrum

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong | This very broad and intense absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. [5][6] |

| N-H stretch (Pyrrole) | ~3400 | Medium, Sharp | The N-H stretching vibration of the pyrrole ring typically appears as a relatively sharp band. |

| C-H stretch (Aromatic) | ~3100 | Medium | C-H stretching vibrations of the pyrrole ring. |

| C-H stretch (Aliphatic) | 2950-2850 | Medium | C-H stretching vibrations of the propanoic acid chain. |

| C=O stretch (Carboxylic Acid) | 1725-1700 | Strong, Sharp | This is a very strong and characteristic absorption for the carbonyl group of a saturated carboxylic acid. [7] |

| C=C stretch (Pyrrole) | 1600-1450 | Medium | Aromatic ring stretching vibrations. |

| C-O stretch (Carboxylic Acid) | 1320-1210 | Strong | The C-O single bond stretch of the carboxylic acid. [6] |

| O-H bend (Carboxylic Acid) | ~920 | Broad, Medium | Out-of-plane bending of the O-H group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Ionization Techniques

The choice of ionization technique is critical for obtaining the desired information.

-

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. It typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. EI is suitable for relatively volatile and thermally stable compounds. [8]* Electrospray Ionization (ESI): This is a "soft" ionization technique where ions are generated from a solution. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. ESI is ideal for determining the molecular weight of polar and non-volatile compounds. [9] For this compound (C₇H₉NO₂), the exact mass is 139.0633 g/mol .

Predicted Mass Spectrum

ESI-MS:

-

Positive Mode ([M+H]⁺): A prominent peak at m/z 140.0711 would be expected.

-

Negative Mode ([M-H]⁻): A prominent peak at m/z 138.0556 would be expected.

EI-MS:

The EI mass spectrum would likely be more complex due to fragmentation.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 139 | [C₇H₉NO₂]⁺• | Molecular ion (may be of low abundance) |

| 94 | [C₅H₆N-CH₂]⁺ | Loss of the carboxylic acid group (-COOH) followed by rearrangement. |

| 80 | [C₅H₆N]⁺ | Cleavage of the propanoic acid side chain. |

| 67 | [C₄H₅N]⁺• | The pyrrole radical cation, a common fragment for pyrrole derivatives. [10] |

| 45 | [COOH]⁺ | Carboxylic acid fragment. |

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation. The predicted data, based on the well-established spectroscopic behavior of its constituent functional groups, offers a reliable reference for researchers. The experimental protocols outlined in this guide emphasize the importance of careful sample handling and methodical data acquisition to ensure the integrity of the results. This multi-technique approach, combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, is indispensable for the unambiguous characterization of novel compounds in the field of drug discovery and materials science.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Błaziak, K., et al. (2020). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 124(30), 6265–6277. [Link]

-

JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance spectra of some pyrrole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. Retrieved from [Link]

-

Taylor & Francis Online. (2006, August 22). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Notre Dame. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

-

YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrole. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z.... Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ScienceDirect. (n.d.). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 3). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0295057). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Beyond Labz. (2021, December 21). Organic Synthesis - Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

Filo. (2025, December 12). Carefully study the attached IR and ¹H NMR spectra and predict the structure. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-3-propanoic acid, 5-[(3-ethylidene-4-methyl-5-oxo-2-pyrrolidinylidene)methyl]-4-methyl-, methyl ester, (Z,Z)-. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid. Retrieved from [Link]

-

EurekAlert!. (2023, November 7). Wiley launches new database of predicted infrared spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-3-propanoic acid, 2-benzyloxycarbonyl-4-(2-methoxy-2-oxoethyl)-5-methyl-, methyl ester. Retrieved from [Link]

- SpectraBase. (n.d.). 1H-Pyrrole-3-propanoic acid, 2-[[4-(2-carboxyethyl)-5-[(1,1-dimethylethoxy)carbonyl]. Retrieved from https://spectrabase.com/spectrum/9Tl4O2COAzn

-

ResearchGate. (n.d.). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-pyrrol-2-yl)propanoic Acid. Retrieved from [Link]

-

Journal of the Chemical Society of Pakistan. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-(1H-PYRROL-1-YL)PROPANOIC ACID | CAS 89059-06-3. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrrole-1-propanoic acid. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole [webbook.nist.gov]

A Technical Guide to the Solubility and Stability of 3-(1H-pyrrol-3-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-(1H-pyrrol-3-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role these physicochemical properties play in the developability of any new chemical entity (NCE), this document outlines both the theoretical underpinnings and detailed experimental protocols necessary for a robust assessment. We delve into state-of-the-art methodologies for determining kinetic and thermodynamic solubility, explore systematic approaches for stability evaluation through forced degradation studies, and detail the development of a stability-indicating analytical method. The causality behind experimental choices is emphasized to equip researchers, scientists, and drug development professionals with the insights needed to anticipate formulation challenges, ensure data integrity, and accelerate development timelines.

Introduction: The Physicochemical Imperative

This compound is a bifunctional molecule featuring an aromatic pyrrole ring and a flexible propanoic acid side chain. This unique structure presents both opportunities and challenges. The carboxylic acid moiety offers a handle for salt formation and pH-dependent solubility, while the pyrrole ring, a common scaffold in pharmacologically active compounds, is known for its potential susceptibility to oxidation. A thorough understanding of the interplay between these functional groups is paramount for its successful application.

Poor solubility is a primary driver of attrition in drug development, leading to low bioavailability and formulation difficulties.[1][2] Similarly, chemical instability can compromise product efficacy, safety, and shelf-life.[3][4] Therefore, a proactive, data-driven characterization of solubility and stability is not merely a regulatory requirement but a foundational pillar of a sound development strategy. This guide provides the scientific rationale and actionable protocols to build that foundation.

Solubility Profiling: Beyond a Single Number

Solubility should not be viewed as a single value but as a profile that describes the behavior of a compound under various conditions. The key distinction lies between kinetic and thermodynamic solubility.[5][6]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a high-energy state (e.g., a DMSO stock solution), begins to precipitate in an aqueous medium.[1][7] This is often used in high-throughput screening to flag potential issues early.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with its most stable solid form.[6][8] This "gold standard" measurement is essential for formulation and biopharmaceutical modeling.[8]

Theoretical Considerations: A Structural Perspective

The structure of this compound suggests a pH-dependent solubility profile. The propanoic acid group (pKa ~4.8) will be predominantly ionized (deprotonated) at pH values above its pKa, forming the more soluble carboxylate anion. Conversely, at low pH, the neutral, less soluble form will dominate. The pyrrole ring itself is weakly acidic at the N-H position (pKa ~16.5) and an extremely weak base, meaning protonation of the ring is not a significant factor in physiological pH ranges.[9]

Experimental Workflow for Solubility Determination

A multi-faceted approach is recommended to build a comprehensive solubility profile. The workflow below outlines the logical progression from high-throughput screening to definitive equilibrium measurements.

Caption: Experimental workflow for solubility assessment.

This high-throughput method provides a rapid assessment of precipitation potential.[2]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

-

Aqueous Addition: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation & Measurement: Shake the plate for 2 hours at room temperature.[7] Measure the turbidity of each well using a nephelometer or plate reader capable of detecting light scattering.[10]

-

Data Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly exceeds the background.

Causality Check: Why start with a DMSO stock? This method mimics early-stage biological assays where compounds are often introduced via a DMSO stock, making the results directly relevant to interpreting in vitro data. The rapid addition creates a supersaturated state, testing the compound's tendency to precipitate under non-equilibrium conditions.[6]

This is the definitive method for determining equilibrium solubility.[8][11]

-

Compound Addition: Add an excess amount of solid this compound to vials containing buffers of different pH values (e.g., pH 2.0 HCl, pH 6.8 Phosphate, pH 7.4 Phosphate). Ensure a visible amount of solid remains.

-

Equilibration: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[7][11]

-

Phase Separation: After equilibration, allow the vials to stand. Carefully withdraw an aliquot of the supernatant, avoiding any solid material. Filter the aliquot through a 0.45 µm PVDF filter to remove fine particulates.

-

Insight: Filtration can sometimes lead to underestimation due to compound adsorption. It is crucial to pre-saturate the filter with the solution before collecting the final sample for analysis.[12]

-

-